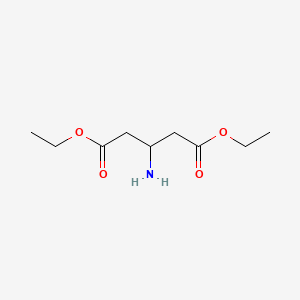

Diethyl 3-aminopentanedioate

Overview

Description

Diethyl 3-aminopentanedioate is a chemical compound with the molecular formula C9H17NO4 . It is functionally related to glutaric acid and has been isolated from the extracts of the algae, Chondria armata .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H17NO4/c1-3-13-8(11)5-7(10)6-9(12)14-4-2;/h7H,3-6,10H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis

This compound has a molecular weight of 203.24 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a topological polar surface area of 78.6 Ų and contains 14 heavy atoms . The compound is solid at room temperature .Scientific Research Applications

Synthesis and Chemical Intermediates

Diethyl 3-aminopentanedioate, also known as diethyl 3-oxopentanedioate, is primarily utilized as an important intermediate in drug synthesis. For instance, it has been synthesized from anhydrous citric acid, leading to diethyl 3-oxopentanedioate with high yield and purity. This intermediate plays a critical role in the synthesis of various pharmaceutical compounds (Zang Yang-ling, 2008).

Analytical Chemistry

In analytical chemistry, this compound is used as an internal standard. For example, it has been employed in the gaschromatographic analysis of medicine intermediates, such as methyl 3-amino-2-thiophenecarboxylate, offering a simple, fast, and accurate method for determining these compounds (Jiang Feng, 2004).

Synthesis of Amino Acids and Related Compounds

This compound is used in the synthesis and resolution of amino acids, as seen in the preparation of L-2-Amino-5-arylpentanoic Acids, which are constituent amino acids in AM-toxins. This involves several steps, including saponification, decarboxylation, and resolution via acylase (Y. Shimohigashi, Sannamu Lee, N. Izumiya, 1976).

Organic Synthesis

It's also used in the synthesis of various organic compounds. For instance, the reaction of diethyl acetonedicarboxylate with certain compounds results in the formation of pyrazoloquinazolines and other heterocyclic compounds, demonstrating its versatility in organic synthesis (N. Peet, E. Huber, 1993).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been studied as corrosion inhibitors for mild steel in acidic environments. This is particularly relevant in industrial settings such as in pickling processes, where these compounds show significant effectiveness (N. Gupta, C. Verma, R. Salghi, H. Lgaz, A. Mukherjee, M. Quraishi, 2017).

Safety and Hazards

Diethyl 3-aminopentanedioate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name |

diethyl 3-aminopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-3-13-8(11)5-7(10)6-9(12)14-4-2/h7H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERJDKNLNWRJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329280 | |

| Record name | diethyl 3-aminopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60793-95-5 | |

| Record name | diethyl 3-aminopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.